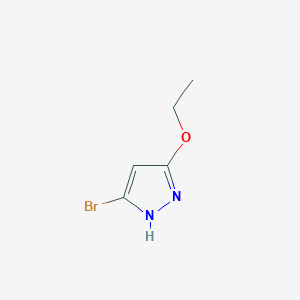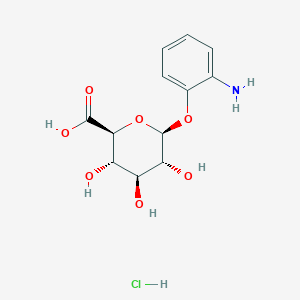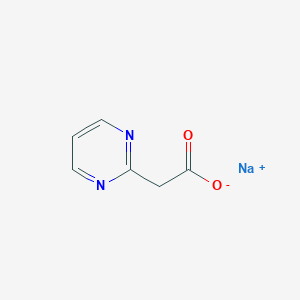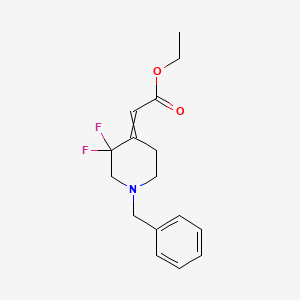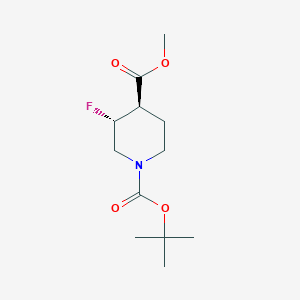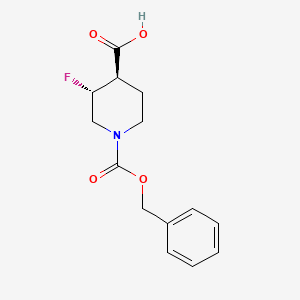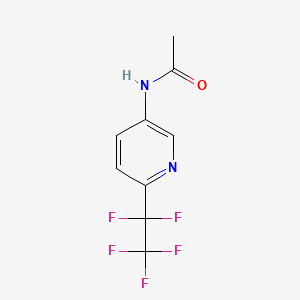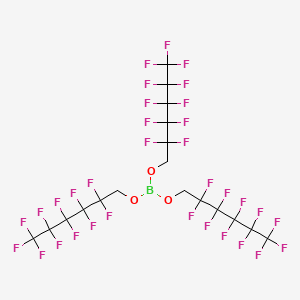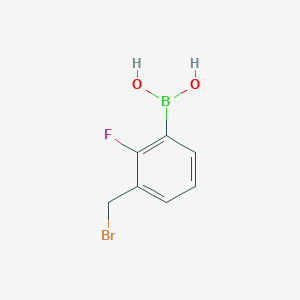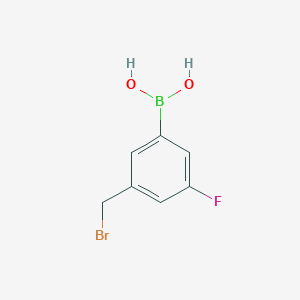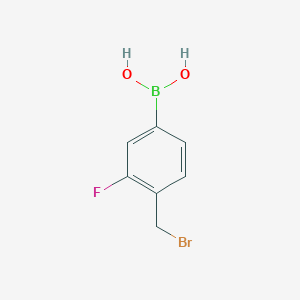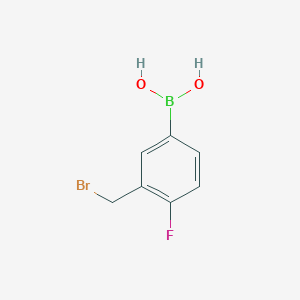
3-(Bromomethyl)-4-fluorobenzeneboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-4-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid group attached to a benzene ring substituted with bromomethyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-fluorobenzeneboronic acid typically involves the bromomethylation of 4-fluorobenzeneboronic acid. One common method includes the reaction of 4-fluorobenzeneboronic acid with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-4-fluorobenzeneboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Coupling Reactions: The boronic acid group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Major Products Formed
Substitution Products: Derivatives with various functional groups replacing the bromomethyl group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling, which are valuable intermediates in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-4-fluorobenzeneboronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-4-fluorobenzeneboronic acid in chemical reactions involves the reactivity of the boronic acid group and the bromomethyl group. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The bromomethyl group can act as an electrophile in nucleophilic substitution reactions, leading to the formation of various derivatives.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzeneboronic Acid: Lacks the bromomethyl group, making it less versatile in substitution reactions.
3-(Bromomethyl)benzeneboronic Acid: Lacks the fluorine substituent, which can influence the electronic properties and reactivity of the compound.
4-Bromomethylbenzeneboronic Acid: Similar structure but without the fluorine substituent, affecting its reactivity and applications.
Uniqueness
3-(Bromomethyl)-4-fluorobenzeneboronic acid is unique due to the presence of both bromomethyl and fluorine substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of these functional groups allows for a broader range of applications in organic synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
[3-(bromomethyl)-4-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,11-12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROIAQGKPSCYCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)CBr)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
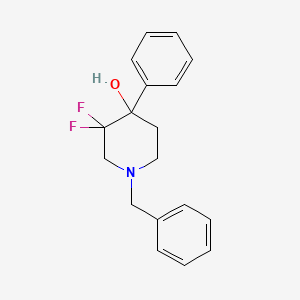
![5-Benzyl-7,7-difluoro-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridin-3-ol](/img/structure/B8017840.png)
![6-benzyl-2,4-dichloro-8,8-difluoro-5,7-dihydropyrido[4,3-d]pyrimidine;hydrochloride](/img/structure/B8017845.png)
